molecular formula C11H19N3O3S B3017563 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034235-97-5

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B3017563
CAS No.: 2034235-97-5
M. Wt: 273.35
InChI Key: AAVAVGGNIUROIZ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a 2-oxoimidazolidine core substituted with a carboxamide group and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl moiety. This structure combines a sulfur-containing thiopyran ring with a methoxy group, distinguishing it from other imidazolidine derivatives.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-17-11(2-6-18-7-3-11)8-13-10(16)14-5-4-12-9(14)15/h2-8H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVAVGGNIUROIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C12H16N2O3S
Molecular Weight 272.34 g/mol
CAS Number 2034486-74-1

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

  • Tubulin Polymerization Inhibition : Similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
  • Anticancer Activity : The compound's structural analogs have demonstrated significant anticancer properties, particularly against melanoma and prostate cancer cell lines. These effects are attributed to their ability to bind to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics .
  • Multidrug Resistance Overcoming : Some derivatives have shown efficacy in overcoming multidrug resistance (MDR) mechanisms commonly observed in cancer therapies, suggesting a potential for broader therapeutic applications .

In Vitro Studies

A study evaluating the cytotoxic effects of similar compounds reported IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative activity. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions significantly enhanced biological activity .

In Vivo Studies

In vivo efficacy studies using xenograft models for human prostate (PC-3) and melanoma (A375) cancers showed that treatment with compounds related to this compound resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups . Notably, these studies reported minimal neurotoxicity at effective dosages.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound ID R1 (Position 3) R2 (Position 4) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl H (unsubstituted) ~350–400* Thiopyran, methoxy, carboxamide
F29 3-Chlorophenyl 4-Methoxyphenyl 474.06 Chloro, methoxy, nitrothiazole
F32 3-Chlorophenyl 6-Chloropyridin-3-yl 445.05 Chloro, nitrothiazole
F10 4-Bromophenyl 4-Bromophenyl 567.91 Bromo, nitrothiazole

Key Observations:

Thiopyran’s sulfur atom could enhance π-stacking or hydrophobic interactions in enzyme binding pockets .

Bioactivity Trends :

  • Compounds with electron-withdrawing groups (e.g., F10, F29) show higher antibacterial potency, suggesting that the target compound’s methoxy group might reduce efficacy unless compensated by thiopyran’s lipophilicity .

Synthetic Accessibility :

  • The thiopyran moiety may require specialized synthetic steps compared to simpler aryl groups in F29 or F32 .

Research Findings and Implications

Antibacterial Activity

While direct data for the target compound are unavailable, analogs with chloro, bromo, or nitro substituents exhibit MIC values ranging from 0.5–8 µg/mL against Staphylococcus aureus and Escherichia coli . The thiopyran group’s bulkiness might sterically hinder MurA binding, but its lipophilicity could improve cellular uptake.

Enzymatic Inhibition

MurA inhibition is critical for disrupting bacterial cell wall synthesis. F29 and F32 achieve IC50 values of 1.2–3.5 µM, attributed to their chloro and nitro groups stabilizing interactions with the enzyme’s active site . The target compound’s methoxy and thiopyran groups may require structural optimization to match this efficacy.

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